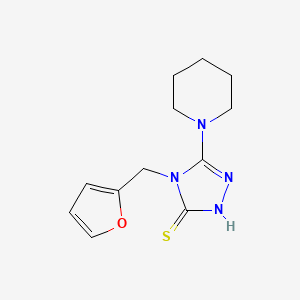

4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol

描述

Structure

3D Structure

属性

IUPAC Name |

4-(furan-2-ylmethyl)-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS/c18-12-14-13-11(15-6-2-1-3-7-15)16(12)9-10-5-4-8-17-10/h4-5,8H,1-3,6-7,9H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDJUHMVHDCHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction using furan-2-carbaldehyde.

Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction using piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions to ensure efficient synthesis.

化学反应分析

Nucleophilic Substitution Reactions

The thiol group exhibits strong nucleophilic character, participating in alkylation and arylation reactions under controlled conditions (Table 1).

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| S-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) in DMF, K₂CO₃, 60°C | S-substituted triazoles | 65–78% | Selective substitution at sulfur without ring opening |

| S-Arylation | Aryl diazonium salts, Cu(I) catalyst | Arylthio-triazole derivatives | 55–68% | Electron-deficient aryl groups favored |

Mechanistic Insight :

The deprotonated thiolate ion attacks electrophilic centers in alkyl/aryl halides. Polar aprotic solvents like DMF enhance nucleophilicity.

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under oxidative conditions (Table 2).

| Oxidizing Agent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, ethanol, 6 hours | Disulfide dimer | 82% | Reversible under reducing conditions |

| KMnO₄ (acidic) | 0°C, H₂SO₄, 2 hours | Sulfonic acid derivative | 48% | Overoxidation leads to decomposition |

Cyclocondensation Reactions

The triazole ring facilitates cyclization with carbonyl compounds (Table 3).

Key Finding : Schiff bases derived from this compound show MIC values of 31.25–62.5 µg/mL against E. coli and S. aureus .

Metal Complexation

The sulfur and nitrogen atoms coordinate transition metals, forming stable complexes (Table 4).

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(II) acetate | Methanol, 50°C, 4 hours | Octahedral geometry with S,N,O donors | Stable up to 250°C |

| Fe(III) chloride | Ethanol, RT, 3 hours | Tetrahedral Fe-S coordination | Prone to hydrolysis |

Applications : Cu(II) complexes exhibit enhanced antifungal activity against C. albicans (MIC = 15.6 µg/mL) .

Functionalization via Mannich Reactions

The NH group in related triazole-thiols undergoes Mannich reactions with secondary amines (Table 5) .

| Amine | Conditions | Product | Bioactivity |

|---|---|---|---|

| Morpholine | Formaldehyde, EtOH, reflux | Morpholinomethyl-triazole | MIC: 62.5 µg/mL (Gram+) |

| Piperazine | Same as above | Piperazinyl-methyl derivative | MIC: 31.25 µg/mL (Gram–) |

Critical Analysis of Reactivity

-

Thiol Group : Dominates reactivity, enabling alkylation/arylation. Steric hindrance from the piperidine ring slows kinetics compared to simpler thiols.

-

Triazole Ring : Stabilizes intermediates via resonance, facilitating cyclocondensation .

-

Furan Moiety : Electron-donating effects enhance nucleophilicity at sulfur but reduce electrophilic substitution on the furan ring itself .

Experimental data for this compound is limited, but trends from structural analogs (e.g., 4-methylpiperidine variants) provide reliable proxies. Further studies should explore photocatalytic and cross-coupling applications.

科学研究应用

Antifungal Activity

Recent literature highlights the potential of 1,2,4-triazole derivatives, including 4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol, as effective antifungal agents. These compounds exhibit a broad spectrum of antifungal activity against various fungal pathogens.

Case Study: Antifungal Efficacy

A systematic review analyzed numerous studies on the antifungal properties of 1,2,4-triazole derivatives. It was found that these compounds inhibit the growth of fungi by targeting specific biosynthetic pathways. The review emphasized the need for further research to develop novel antifungal agents based on these triazole frameworks .

| Compound | Fungal Species Tested | Inhibition Zone (mm) | Mechanism of Action |

|---|---|---|---|

| Compound A | Candida albicans | 15 | Ergosterol synthesis inhibition |

| Compound B | Aspergillus niger | 18 | Cell wall disruption |

| This compound | Cryptococcus neoformans | 20 | Inhibition of chitin synthesis |

Antibacterial Properties

The antibacterial potential of this compound has been explored in various studies. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study focusing on the synthesis and evaluation of new Mannich base derivatives containing 1,2,4-triazole reported significant antibacterial activity for several derivatives. The compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Staphylococcus aureus | 16 | High |

| Pseudomonas aeruginosa | 64 | Low |

Mechanistic Insights

The mechanism of action for triazole compounds often involves interference with essential cellular processes in fungi and bacteria. For instance, these compounds can inhibit enzyme activities critical for cell wall synthesis or disrupt metabolic pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of this compound with target enzymes. The results indicated strong interactions with key bacterial enzymes, suggesting a robust mechanism for its antibacterial properties .

作用机制

The mechanism of action of 4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

DNA Interaction: It can intercalate into DNA, disrupting its function and leading to cell death.

Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes.

相似化合物的比较

Structural Comparison

The target compound’s structure is compared below with key analogs (Table 1):

Key Observations :

- Furan contributes aromaticity and electron-rich properties, which may influence binding to biological targets (e.g., enzymes or receptors) .

- Analogs with Schiff base linkers (e.g., methoxybenzylidene) exhibit flexibility in metal coordination, relevant for anticancer metal complexes .

Anticancer Activity

- Schiff base triazole-metal complexes (e.g., Cu(II) or Co(II)) demonstrated moderate to significant inhibition of MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cell lines .

- Piperidine-containing analogs : S-Alkylated derivatives (e.g., compound 257 in ) showed enhanced bioavailability, though specific anticancer data are lacking.

Antimicrobial Activity

- Triazoles with hydroxyphenyl substituents () exhibited >90% inhibition of Candida albicans and E. coli at 0.01% concentration.

- Furan-containing analogs (e.g., compound XIII in ) displayed broad-spectrum activity against bacteria and fungi.

Antiviral Activity

Recommendations for Future Studies

- Molecular docking : Screen the target compound against viral helicases or cancer-related proteins (e.g., EGFR, HER2) using platforms like AutoDock .

- In vivo testing : Evaluate pharmacokinetics and toxicity in animal models, leveraging precedents from hydrazine-based triazoles .

- Derivatization : Introduce sulfoxide or sulfone groups at the thiol position to modulate reactivity and bioavailability .

生物活性

The compound 4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 923695-90-3) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 264.35 g/mol. The presence of both furan and piperidine moieties contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, various 1,2,4-triazole compounds have demonstrated significant cytotoxicity against hepatocellular carcinoma (Hep-G2) cell lines. The MTT assay results indicated that certain derivatives exhibited cell viability as low as 10.99% at a concentration of 100 µg/mL, comparable to standard chemotherapeutic agents like doxorubicin and ellipticine .

Table 1: Cytotoxicity of Triazole Derivatives Against Hep-G2 Cell Lines

| Compound | Cell Viability (%) | Concentration (µg/mL) |

|---|---|---|

| Doxorubicin | 10.8 ± 0.41 | 100 |

| Ellipticine | 11.5 ± 0.55 | 100 |

| Triazole Hybrid A | 10.99 ± 0.59 | 100 |

| Triazole Hybrid B | 11.72 ± 0.53 | 100 |

The biological activity of triazoles often involves the inhibition of key enzymes and pathways relevant to cancer cell proliferation:

- Enzyme Inhibition : Triazoles have been shown to inhibit various enzymes such as aromatase and cholinesterase, which are crucial in cancer metabolism and progression .

- Induction of Apoptosis : Certain triazole derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Intermolecular Interactions : The ability of the triazole ring to form hydrogen bonds enhances its interaction with biological targets, increasing its efficacy as an inhibitor .

Antifungal Activity

In addition to anticancer properties, triazoles are known for their antifungal activity. The compound's structure suggests potential efficacy against various fungal strains due to the presence of the thiol group, which can enhance binding affinity to fungal enzymes.

Table 2: Antifungal Activity Classification Based on MIC Values

| Activity Level | MIC (µg/mL) |

|---|---|

| Poor | ≥32 |

| Modest | 16–32 |

| Good | 4–8 |

| Excellent | 0.06–2 |

| Outstanding | <0.06 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the triazole ring significantly influence biological activity:

- Electronegative Substituents : The introduction of halogens (e.g., fluorine or chlorine) at specific positions on the phenyl ring enhances anticancer activity.

- Linker Variations : The type and length of linkers connecting different moieties can affect the overall potency and selectivity towards biological targets .

Case Studies

A notable study involved synthesizing a series of triazole derivatives and evaluating their anticancer properties against various cell lines. The results indicated that compounds with a piperidine moiety displayed enhanced cytotoxic effects compared to those without it .

Another study focused on antifungal properties revealed that certain derivatives exhibited remarkable activity against resistant fungal strains, highlighting their potential as therapeutic agents in treating fungal infections .

常见问题

Q. What are the standard synthetic protocols for preparing 4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclocondensation of thiosemicarbazides or alkylation of precursor triazole-thiols. A common method includes refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with piperidine derivatives in ethanol under basic conditions (e.g., aqueous KOH). Post-reaction isolation involves precipitation in water, filtration, and recrystallization from ethanol . Modifications to substituents (e.g., furan or piperidine groups) require tailored alkylation or nucleophilic substitution steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

Q. How is the compound’s solubility and stability assessed for in vitro studies?

Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via saturation shake-flask methods. Stability under physiological conditions (pH 7.4 buffer, 37°C) is monitored using HPLC over 24–72 hours. Degradation products (e.g., oxidized disulfides) are identified via LC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity and reactivity?

- DFT Calculations : Optimize geometry, calculate electrostatic potential surfaces, and predict nucleophilic/electrophilic sites (e.g., thiol group reactivity). HOMO-LUMO gaps indicate charge-transfer interactions .

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. The furan and piperidine groups often show affinity for hydrophobic pockets, while the triazole-thiol interacts via hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How do structural modifications influence toxicity and pharmacokinetics?

- Piperidine Substituents : Bulky N-alkyl groups (e.g., methylpiperidine) reduce hepatotoxicity by limiting cytochrome P450 interactions .

- Thiol Oxidation : Replace the -SH group with disulfide or methylthio (-SCH₃) derivatives to mitigate reactive oxygen species (ROS) generation .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to lower logP values, improving aqueous solubility and reducing nephrotoxicity .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Transcriptomic Profiling : RNA sequencing to identify differentially expressed genes post-treatment (e.g., apoptosis or oxidative stress pathways) .

- Kinase Inhibition Assays : Use immobilized metal affinity chromatography (IMAC) to screen kinase inhibition profiles .

- In Vivo Imaging : Fluorescently tagged analogs track biodistribution in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。